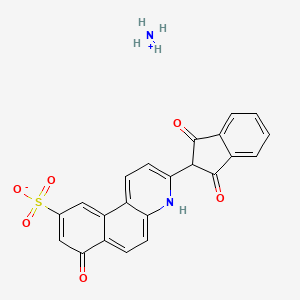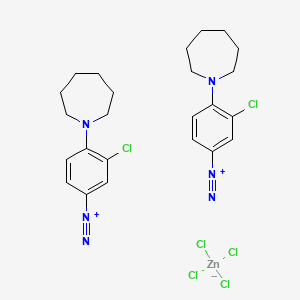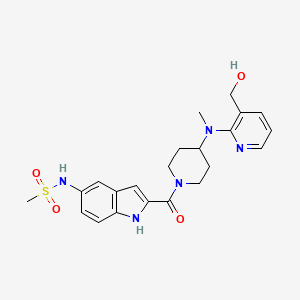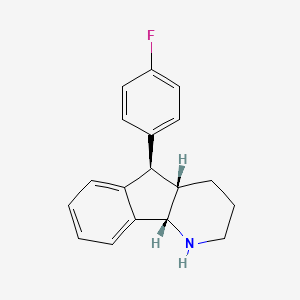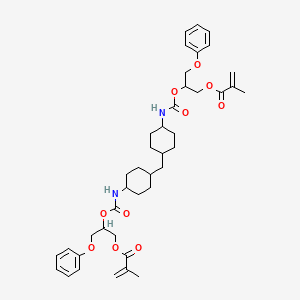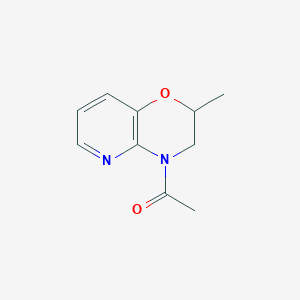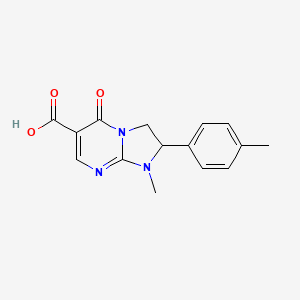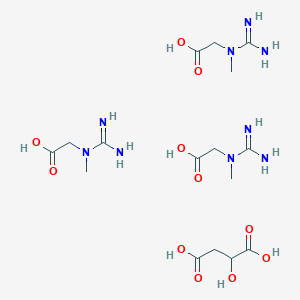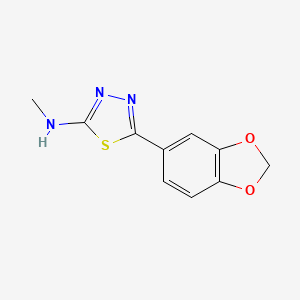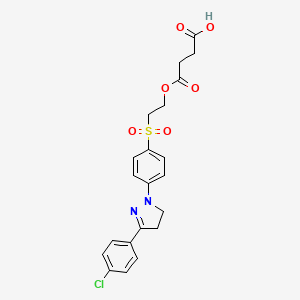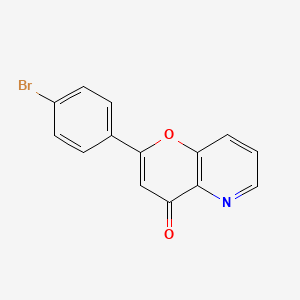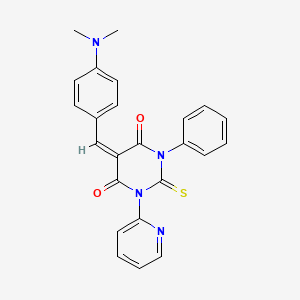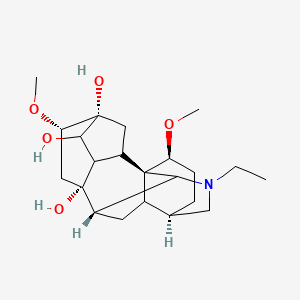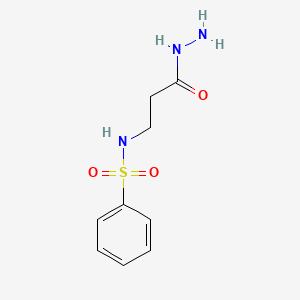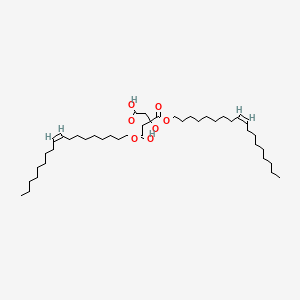
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that features a long hydrocarbon chain with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with 9-octadecenol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as distillation and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce additional functional groups.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the hydrocarbon chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(IZ,Z)-di-9-octadecenyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but may have different functional groups or chain lengths.
This compound: Another similar compound with variations in the hydrocarbon chain or ester groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and hydrocarbon chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
83839-24-1 |
|---|---|
Fórmula molecular |
C42H76O7 |
Peso molecular |
693.0 g/mol |
Nombre IUPAC |
3-hydroxy-5-[(Z)-octadec-9-enoxy]-3-[(Z)-octadec-9-enoxy]carbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C42H76O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-40(45)38-42(47,37-39(43)44)41(46)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-38H2,1-2H3,(H,43,44)/b19-17-,20-18- |
Clave InChI |
CDCFANPFIYVBDO-CLFAGFIQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCC=CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


